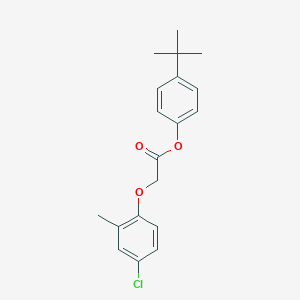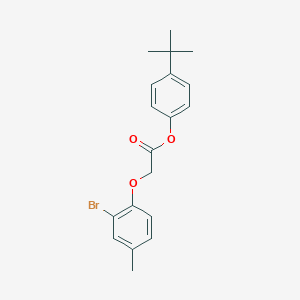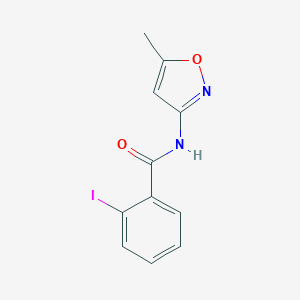![molecular formula C17H24N2O5S B322858 ETHYL 3-{[4-(PIPERIDINE-1-SULFONYL)PHENYL]CARBAMOYL}PROPANOATE](/img/structure/B322858.png)
ETHYL 3-{[4-(PIPERIDINE-1-SULFONYL)PHENYL]CARBAMOYL}PROPANOATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 3-{[4-(PIPERIDINE-1-SULFONYL)PHENYL]CARBAMOYL}PROPANOATE is a synthetic organic compound known for its diverse applications in scientific research and industry This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and an anilino moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-{[4-(PIPERIDINE-1-SULFONYL)PHENYL]CARBAMOYL}PROPANOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(piperidin-1-ylsulfonyl)aniline with ethyl 4-oxobutanoate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality standards.
化学反应分析
Types of Reactions
ETHYL 3-{[4-(PIPERIDINE-1-SULFONYL)PHENYL]CARBAMOYL}PROPANOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or anilino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
ETHYL 3-{[4-(PIPERIDINE-1-SULFONYL)PHENYL]CARBAMOYL}PROPANOATE has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ETHYL 3-{[4-(PIPERIDINE-1-SULFONYL)PHENYL]CARBAMOYL}PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
ETHYL 3-{[4-(PIPERIDINE-1-SULFONYL)PHENYL]CARBAMOYL}PROPANOATE can be compared with other similar compounds, such as:
Ethyl 4-oxo-1-piperidinecarboxylate: This compound has a similar piperidine ring but lacks the sulfonyl and anilino groups.
4-(Piperidin-1-ylsulfonyl)aniline: This compound contains the piperidine and sulfonyl groups but does not have the ethyl 4-oxobutanoate moiety.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds mentioned above.
属性
分子式 |
C17H24N2O5S |
|---|---|
分子量 |
368.4 g/mol |
IUPAC 名称 |
ethyl 4-oxo-4-(4-piperidin-1-ylsulfonylanilino)butanoate |
InChI |
InChI=1S/C17H24N2O5S/c1-2-24-17(21)11-10-16(20)18-14-6-8-15(9-7-14)25(22,23)19-12-4-3-5-13-19/h6-9H,2-5,10-13H2,1H3,(H,18,20) |
InChI 键 |
YZYXWVHNMVXFEJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
规范 SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


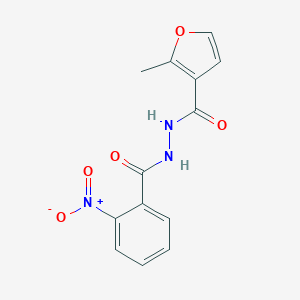

![2-{[2-(2-Methyl-3-furoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B322778.png)
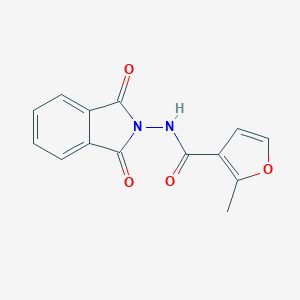
![N-(2-chlorophenyl)-4-{2-[(4-chlorophenyl)sulfonyl]hydrazino}-4-oxobutanamide](/img/structure/B322782.png)
![N-(2-chlorophenyl)-4-[2-(2-furoyl)hydrazino]-4-oxobutanamide](/img/structure/B322783.png)
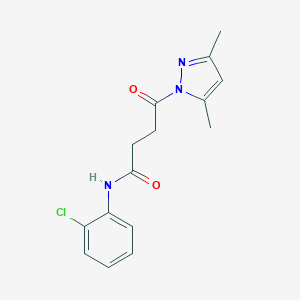
![2-methyl-N'-{5-[2-(2-methyl-3-furoyl)hydrazino]-5-oxopentanoyl}-3-furohydrazide](/img/structure/B322788.png)
![N,N'-BIS({4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL})PENTANEDIAMIDE](/img/structure/B322789.png)
![3-bromo-4-methoxy-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B322792.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B322793.png)
